![molecular formula C19H17ClN2O2S2 B10812939 2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10812939.png)
2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
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Overview
Description
2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H17ClN2O2S2 and its molecular weight is 404.9 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one , commonly referred to by its CAS number 314041-83-3 , is a synthetic organic molecule with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H17ClN2O2S2
- Molecular Weight : 404.93 g/mol
- CAS Number : 314041-83-3
- Purity : Typically around 95% in commercial preparations
The specific biological activity of this compound has not been extensively documented in the literature. However, its structural components suggest potential interactions with various biological targets:
- Thieno[2,3-d]pyrimidine Framework : This moiety is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities.
- Chlorophenyl Group : The presence of the 4-chlorophenyl group may enhance lipophilicity and biological activity by facilitating membrane permeability.
In Vitro Studies
Recent studies have indicated that compounds with similar structural characteristics exhibit significant effects on cellular pathways involved in cancer proliferation and apoptosis. For instance:
- Cell Proliferation Inhibition : Compounds structurally related to thieno[2,3-d]pyrimidines have demonstrated the ability to inhibit cell growth in various cancer cell lines through modulation of signaling pathways such as PI3K/Akt and MAPK .
Case Studies
-
Case Study on Structural Analogues :
A study examined the biological activity of thieno[2,3-d]pyrimidine derivatives against various cancer cell lines. The results indicated that these compounds induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins like Bcl-2 . -
High Throughput Screening (HTS) :
A high-throughput screening campaign identified several small molecules that induced Oct3/4 expression in embryonic stem cells. Although not directly related to the compound , it highlights the potential for similar compounds to influence pluripotency and differentiation pathways .
Comparative Analysis Table
Compound Name | CAS Number | Molecular Weight | Biological Activity |
---|---|---|---|
2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-ethyl... | 314041-83-3 | 404.93 g/mol | Potential anticancer activity; inhibits cell proliferation |
Ethyl 2-((4-Chlorophenyl)amino)thiazole | 26143659 | Varies | Induces Oct3/4 expression; promotes pluripotency |
Thieno[2,3-d]pyrimidine Derivative | N/A | Varies | Antitumor effects; apoptosis induction |
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is C19H17ClN2O2S2 with a molecular weight of approximately 404.93 g/mol. The structure includes:
- A thieno-pyrimidine core , which is significant for biological interactions.
- A chlorophenyl group , enhancing its pharmacological properties.
- A thioether linkage , which is often associated with increased bioactivity.
Anticancer Research
Compounds with similar structural motifs have demonstrated significant anticancer properties. The thieno-pyrimidine framework is known to inhibit various cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. For instance:
- Case Study : A related compound was shown to inhibit tumor growth in xenograft models by targeting specific oncogenic pathways, suggesting that this compound may exhibit similar effects.
Antimicrobial Activity
Research indicates that compounds containing thioether linkages possess antimicrobial properties. This compound's structural features suggest potential efficacy against various pathogens.
- Case Study : Studies on structurally similar compounds have reported significant antimicrobial activity against bacterial strains, indicating a potential application in developing new antibiotics.
Enzyme Inhibition
The compound may act as an inhibitor for enzymes involved in critical biological processes, particularly those related to cancer and microbial virulence.
- Enzyme Inhibition Mechanism : The inhibition of the Type III secretion system (T3SS) has been noted in related compounds, indicating that this compound could similarly affect bacterial virulence factors.
Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of the thieno-pyrimidine core.
- Introduction of the chlorophenyl and thioether functionalities.
- Coupling reactions to finalize the molecular structure.
Detailed reaction schemes would be necessary for replicating this synthesis in laboratory settings.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s core structure (thieno[2,3-d]pyrimidin-4-one) can be synthesized via cyclocondensation of ethyl 2-amino-thiophene-3-carboxylate derivatives with lactams or carbonyl electrophiles. For example, phosphorus oxychloride (POCl₃) is critical for activating intermediates, as seen in the synthesis of analogous thieno-pyrimidinones at 368–371 K . Substituent-specific modifications (e.g., sulfanyl groups) require stepwise thiolation, as demonstrated in the synthesis of 2-amino-5-sulfanyl derivatives using nucleophilic aromatic substitution (70–96% yields) . Optimize molar ratios (e.g., 1:1.5:3.6 for ester:lactam:POCl₃) and reflux conditions (e.g., 5 hours in ethanol) to maximize purity .
Q. Which analytical techniques are most reliable for confirming the compound’s structure?
- Methodological Answer : Combine X-ray crystallography for absolute conformation determination (e.g., disorder resolution with R factor <0.06) and ¹H NMR for functional group validation. For sulfanyl and ethyl substituents, observe characteristic shifts: δ 1.2–1.4 ppm (ethyl CH₃), δ 3.5–4.0 ppm (SCH₂), and aromatic protons at δ 7.2–8.0 ppm . High-resolution mass spectrometry (HRMS) ensures molecular ion alignment with theoretical mass (e.g., 459.403 g/mol) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC-UV:
- Prepare solutions in buffers (pH 1–13) and incubate at 25–60°C.
- Monitor degradation products (e.g., hydrolysis of the 4-oxo group) via retention time shifts.
- Apply Arrhenius kinetics to predict shelf-life, as demonstrated in environmental fate studies for related heterocycles .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer : Perform comparative SAR studies using in silico docking (e.g., AutoDock Vina) and in vitro assays. For example:
- Step 1 : Compare IC₅₀ values of analogs with varying substituents (e.g., 4-chlorophenyl vs. 3-methyl groups) .
- Step 2 : Validate target engagement via X-ray co-crystallography or SPR (surface plasmon resonance).
- Step 3 : Address discrepancies (e.g., conflicting cytotoxicity) by probing off-target effects using kinase profiling panels .
Q. How can environmental fate studies be designed to evaluate this compound’s ecological impact?
- Methodological Answer : Adapt methodologies from long-term environmental projects (e.g., INCHEMBIOL):
- Phase 1 : Measure logP (octanol-water partition coefficient) and soil adsorption coefficients (Kd) to predict bioaccumulation .
- Phase 2 : Use LC-MS/MS to quantify abiotic degradation products in simulated sunlight (e.g., 500 W xenon lamp).
- Phase 3 : Assess acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) to derive PNEC (predicted no-effect concentration) .
Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Implement multi-omics approaches:
- Transcriptomics : RNA-seq of treated vs. untreated cell lines to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
- Metabolomics : LC-HRMS to track changes in central carbon metabolism (e.g., TCA cycle intermediates).
- Validation : CRISPR-Cas9 knockout of candidate targets (e.g., kinases) to confirm functional relevance .
Q. Data Analysis & Contradiction Management
Q. How should researchers address variability in bioactivity data across independent studies?
- Methodological Answer :
- Statistical Framework : Apply meta-analysis using random-effects models to account for inter-study heterogeneity (e.g., varying cell lines, assay conditions) .
- Sensitivity Analysis : Exclude outliers (Grubbs’ test) and re-analyze dose-response curves with nonlinear regression (e.g., GraphPad Prism).
- Reporting : Adopt MIAME (Minimum Information About a Microarray Experiment) standards for transparency .
Q. What computational tools predict substituent effects on the compound’s physicochemical properties?
- Methodological Answer :
- QSAR Modeling : Use Schrödinger’s QikProp to calculate logS (solubility), BBB permeability, and CYP450 inhibition.
- DFT Calculations : Gaussian 16 for optimizing geometry and computing electrostatic potential maps (e.g., sulfanyl group’s nucleophilicity) .
- Validation : Compare predicted vs. experimental HPLC retention times for analogs .
Properties
IUPAC Name |
10-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-11-ethyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S2/c1-2-22-18(24)16-13-4-3-5-15(13)26-17(16)21-19(22)25-10-14(23)11-6-8-12(20)9-7-11/h6-9H,2-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFUQXJBIOJXMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Cl)SC4=C2CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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